1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 10268-27-6) is a synthetic isoquinoline alkaloid derivative with a molecular formula of C₁₇H₁₇ClNO₂·HCl and a molecular weight of 321.09 . Structurally, it features a tetrahydroisoquinoline core substituted with 4-chlorophenyl and 6,7-dimethoxy groups. This compound is part of a broader class of 1-aryl-tetrahydroisoquinoline derivatives, which are synthesized via the Pictet-Spengler reaction between 3,4-dimethoxyphenylethylamine and substituted benzaldehydes, followed by hydrochloric acid salt formation .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYITZZJQASAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656556 | |
| Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10268-27-6 | |
| Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction is a classical method for constructing tetrahydroisoquinoline scaffolds. For the target compound, this approach begins with 3,4-dimethoxyphenethylamine as the starting material. The amine is converted to an amide via reaction with 4-chlorophenylacetyl chloride , followed by cyclization under acidic conditions (e.g., phosphorus oxychloride). Subsequent reduction of the intermediate dihydroisoquinoline with sodium borohydride yields the tetrahydroisoquinoline core.
Key Reaction Parameters
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing 3,4-dimethoxyphenethylamine with 4-chlorophenylacetaldehyde in acidic media. This one-pot method proceeds via imine formation followed by cyclization, achieving higher atom economy compared to multi-step approaches.
Optimized Conditions
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Acid Catalyst : HCl in ethanol (pH 2–3).
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Temperature : 25–30°C for 24–48 hours.
Advanced Functionalization and Chlorophenyl Incorporation
Glycidate Condensation Method
A patent-derived method (US3497516A) employs sodium 3-(4-chlorophenyl)glycidate as a key intermediate. Condensation with 3,4-dimethoxyphenethylamine hydrochloride under acidic conditions facilitates simultaneous cyclization and functionalization.
Representative Procedure
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Reactants :
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Sodium 3-(4-chlorophenyl)glycidate (4.7 g).
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3,4-Dimethoxyphenethylamine hydrochloride (2.8 g).
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Conditions :
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Solvent: Water-methanol (1:1).
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pH: 2.6–3.4 (adjusted with HCl/acetic acid).
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Temperature: 37°C for 120 hours.
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Outcome :
Aldehyde-Mediated Cyclization
Alternative protocols use 4-chlorophenylacetaldehyde for direct cyclization. For example, a mixture of 3,4-dimethoxyphenethylamine hydrochloride and 4-chlorophenylacetaldehyde in methanol-water (pH 2–3) produces the target compound in 65–70% yield after 21 hours at 25–30°C.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Bischler-Napieralski | 60–70 | Moderate | Well-established protocol |
| Pictet-Spengler | 75–80 | High | One-pot synthesis |
| Glycidate Condensation | 20–25 | Low | Direct HCl salt formation |
Challenges in Stereochemical Control
While the target compound lacks chiral centers, related tetrahydroisoquinolines often require enantiomeric resolution. For instance, chiral preparative HPLC has been employed to separate (R)- and (S)-enantiomers of analogous compounds. This underscores the importance of reaction conditions in minimizing racemization during synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H19ClNO2
- Molecular Weight : 304.79 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- CAS Number : 55507-15-8
The compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chlorophenyl and methoxy groups enhances its biological activity and interaction with various biological targets.
Medicinal Chemistry
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that compounds with a tetrahydroisoquinoline structure may exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Anti-inflammatory Properties : The compound's unique structure allows it to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Neuropharmacology
The compound has shown promise in neuropharmacological studies:
- Neuroprotective Effects : Studies suggest that tetrahydroisoquinolines can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .
- Cognitive Enhancement : Some derivatives of tetrahydroisoquinolines have been linked to improved cognitive function and memory enhancement in animal models .
Drug Development
The synthesis of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can serve as a lead compound for developing new drugs:
- Synthesis Pathways : The compound can be synthesized through several methods including the Pictet-Spengler reaction and subsequent functionalization steps to introduce desired substituents .
Biological Studies
The compound is also utilized in biological studies to understand its mechanism of action:
- Mechanism of Action : It may interact with specific receptors or enzymes involved in neurotransmission or inflammatory responses. Understanding these interactions can lead to the development of targeted therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences Among Tetrahydroisoquinoline Derivatives
Pharmacodynamic and Toxicity Profiles
Analgesic and Anti-Inflammatory Activity
- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ·HCl (Compound 3): Demonstrated 3.3× greater anti-inflammatory effect than diclofenac sodium (0.5 mg/kg dose) in formalin-induced arthritis models. Analgesic efficacy in thermal pain models (hot plate test) exceeded acetylsalicylic acid and metamizole sodium .
Local Anesthetic Activity
- 1-Phenyl-6,7-dimethoxy-THIQ·HCl (3a) : Exhibited 2× longer anesthesia duration than lidocaine at 1% concentration but had the highest acute toxicity (LD₅₀ = 280 mg/kg) .
- Chlorophenyl Derivative : Chlorine’s electronegativity could modulate sodium channel interactions, though specific data are needed to confirm activity relative to lidocaine.
Therapeutic Index and Clinical Potential
- Compound 3 (dimethylaminophenyl) has a high therapeutic index, making it a promising non-narcotic analgesic .
Biological Activity
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 318.80 g/mol. The presence of the chlorophenyl group and methoxy substituents contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been linked to several pharmacological effects:
- Antidepressant-like Effects : Studies have indicated that THIQ derivatives exhibit potential antidepressant properties by modulating neurotransmitter systems.
- Calcium Channel Modulation : It has been shown to influence calcium currents in smooth muscle tissues by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .
- Neuroprotective Effects : Research suggests that THIQ analogs may exert neuroprotective effects against neurodegenerative disorders through antioxidant mechanisms .
The mechanisms through which 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects include:
- Receptor Interaction : The compound modulates the activity of mAChRs and 5-HT receptors. Specifically, it has been observed to reduce the activity of 5-HT2A and 5-HT2B receptors in smooth muscle tissues .
- Calcium Dynamics : It enhances cytosolic calcium levels by activating voltage-gated L-type calcium channels, thereby affecting muscle contractility .
Case Studies
- Smooth Muscle Activity : In a study examining the effects on isolated smooth muscle preparations (SMP), 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to significantly reduce the strength of Ca²⁺-dependent contractions at concentrations ranging from 25 to 100 μM. The maximal effect was noted at 50 μM .
- Neurotransmitter Interaction : The compound demonstrated a significant inhibition of neuronal activity when co-administered with serotonin (5-HT), suggesting its role in modulating neurotransmitter systems .
Comparative Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antidepressant-like | Positive effect on mood | Modulation of neurotransmitters |
| Calcium Channel Modulation | Reduced contraction strength | Activation of L-type Ca²⁺ channels |
| Neuroprotective | Protection against neurodegeneration | Antioxidant properties |
Q & A
Q. What are the key structural features and purity considerations for synthesizing this compound?
The compound contains a 1,2,3,4-tetrahydroisoquinoline core with a 4-chlorophenyl substitution at position 1 and methoxy groups at positions 6 and 6. Its hydrochloride salt form enhances solubility for pharmacological studies. Purity is typically ≥95% (HPLC), confirmed via analytical TLC and NMR spectroscopy . Methodological note : Synthesis involves condensation of substituted benzylidene precursors with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, followed by purification using flash chromatography .
Q. How is the compound characterized for structural confirmation?
Q. What are standard protocols for assessing purity and stability?
- HPLC : C18 column, mobile phase of acetonitrile/water (0.1% TFA), UV detection at 254 nm.
- Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of methoxy groups .
Advanced Research Questions
Q. How does the compound act as a non-competitive AMPA receptor antagonist in anticonvulsant studies?
The 1-(4-chlorophenyl) substitution enhances binding to the allosteric site of AMPA receptors, reducing glutamate-induced excitotoxicity. In vivo tests (e.g., maximal electroshock in rodents) show dose-dependent seizure suppression, with ED50 values comparable to riluzole . Experimental design : Co-administration with NMDA antagonists (e.g., CPP) or AMPA antagonists (e.g., THIQ-10c) in Wistar rats, monitored via EEG for seizure activity reduction .
Q. What evidence supports its selectivity for sigma-2 receptors over sigma-1 receptors?
The 6,7-dimethoxy-tetrahydroisoquinoline scaffold binds selectively to sigma-2 receptors (Ki < 50 nM) due to steric complementarity with the receptor’s hydrophobic pocket. Competitive binding assays using [³H]-DTG (sigma-2) and [³H]-(+)-pentazocine (sigma-1) confirm >100-fold selectivity . Data contradiction : Earlier studies attributed sigma-2 activity to benzamide derivatives, but structural deconstruction shows the tetrahydroisoquinoline core alone suffices for selectivity .
Q. How can structural modifications optimize sigma-2 receptor affinity for cancer theranostics?
- Bulky substitutions : Adding acetyl or indole moieties at position 2 improves sigma-2 binding (e.g., analog 3b: Ki = 12 nM).
- Hybrid analogs : Linking to indole via alkyl chains enhances tumor uptake in PET imaging (e.g., [¹⁸F]-labeled derivatives) .
Synthetic route : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with activated benzyl chlorides under basic conditions .
Q. What in vitro/in vivo models are used to evaluate its neurotoxicity?
- In vitro : Dopaminergic neuron cultures (e.g., SH-SY5Y cells) treated with 10–100 µM compound, assessing viability via MTT assay. Toxicity correlates with mitochondrial ROS generation .
- In vivo : Acute toxicity studies in mice (LD50 = 120 mg/kg) show transient motor deficits but no mortality at therapeutic doses (20–40 mg/kg) .
Q. How does the compound’s pharmacokinetic profile influence dosing regimens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
